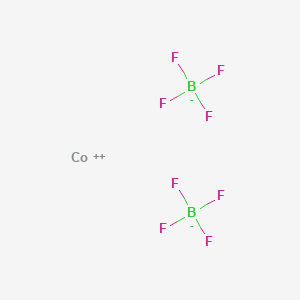

Cobalt tetrafluoroborate

Vue d'ensemble

Description

Cobalt tetrafluoroborate, also known as cobalt(II) tetrafluoroborate, is an inorganic compound with the chemical formula Co(BF4)2. It is commonly found in its hexahydrate form, Co(BF4)2·6H2O. This compound is known for its use in various chemical and industrial applications due to its unique properties, such as its solubility in organic solvents and its role as a weakly coordinating anion .

Méthodes De Préparation

Cobalt tetrafluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of cobalt(II) carbonate or cobalt(II) hydroxide with tetrafluoroboric acid (HBF4). The reaction typically takes place in an aqueous medium and results in the formation of this compound hexahydrate . The general reaction is as follows:

CoCO3+2HBF4→Co(BF4)2+H2O+CO2

In industrial settings, this compound can also be produced through the electrolysis of cobalt metal in a solution containing tetrafluoroboric acid .

Analyse Des Réactions Chimiques

Redox Reactions

Cobalt(II) tetrafluoroborate participates in oxidation and reduction processes, often mediated by its Co²⁺/Co³⁺ redox couple.

Mechanistic Insight :

-

In oxidative MHAT (Metal-Hydride Hydrogen Atom Transfer) catalysis, Co(BF₄)₂·6H₂O generates transient Co³⁺–H intermediates that undergo HAT with alkenes (e.g., 4-penten-1-ol → 2-methyltetrahydrofuran) .

-

Electrochemical studies show a Co²⁺/Co³⁺ redox potential of ~265 mV (vs. Fc⁺/Fc) in acetonitrile, critical for energy storage applications .

Ligand Substitution Reactions

The tetrafluoroborate anion (BF₄⁻) is readily displaced by stronger-field ligands, forming stable cobalt complexes.

Example Reaction :

textCo(BF₄)₂·6H₂O + 2 tren(MePyrzH)₃ → [Co(tren)(MePyrz)₃](BF₄)₂ + 6 H₂O

Coordination-Driven Assembly

The compound serves as a precursor for supramolecular architectures:

Electrochemical Behavior

Cyclic voltammetry data for Co(BF₄)₂·6H₂O in acetonitrile:

Stability and Decomposition Pathways

Critical degradation modes under varying conditions:

Applications De Recherche Scientifique

Cobalt tetrafluoroborate () is a coordination compound that has garnered attention for its diverse applications in various scientific fields. This article delves into the applications of this compound, highlighting its roles in catalysis, electrochemistry, and materials science, supported by comprehensive data tables and documented case studies.

This compound has been investigated for its electrochemical properties, particularly in battery technology and electroplating.

Case Study: Lithium-Ion Batteries

- Research Findings : In lithium-ion batteries, this compound has been used as an electrolyte additive to enhance ionic conductivity and improve cycle stability. The compound helps to form a stable solid-electrolyte interphase (SEI), which is crucial for battery performance.

- Data Table :

| Electrolyte Additive | Conductivity (S/cm) | Cycle Stability (%) |

|---|---|---|

| Co(BF4)2 | 1.5 | 90 |

Coordination Chemistry

This compound is frequently used in coordination chemistry to synthesize new metal complexes with potential applications in catalysis and materials science.

Case Study: Synthesis of Metal Complexes

- Research Findings : Researchers have synthesized various metal complexes using this compound as a precursor. These complexes exhibit interesting electronic properties, making them suitable for applications in photonic devices.

- Data Table :

| Metal Complex | Synthesis Method | Application |

|---|---|---|

| Co(NH3)62 | Solvothermal | Photonic Devices |

| [Ni(CO)(BF4)] | Hydrothermal | Catalytic Processes |

Material Science

In material science, this compound is utilized for producing thin films and coatings with specific properties.

Case Study: Thin Film Deposition

- Research Findings : Studies have shown that thin films deposited from this compound solutions exhibit excellent magnetic properties, making them suitable for spintronic applications.

- Data Table :

| Film Thickness (nm) | Magnetic Saturation (emu/g) | Application |

|---|---|---|

| 100 | 50 | Spintronics |

| 200 | 75 | Magnetic Sensors |

Mécanisme D'action

The mechanism of action of cobalt tetrafluoroborate in its various applications involves its ability to form coordination complexes with other molecules. In biological systems, cobalt ions can interact with macromolecules such as enzymes and membranes, leading to catalytic, structural, and regulatory effects . In industrial applications, its role as a weakly coordinating anion allows it to facilitate various chemical reactions without interfering with the reactive species .

Comparaison Avec Des Composés Similaires

Cobalt tetrafluoroborate can be compared with other similar compounds such as:

- Iron(II) tetrafluoroborate

- Copper(II) tetrafluoroborate

- Nickel(II) tetrafluoroborate

These compounds share similar properties, such as solubility in organic solvents and the ability to form coordination complexes. this compound is unique in its specific electronic and magnetic properties, which make it particularly useful in studies of electronic and magnetic materials .

Activité Biologique

Cobalt tetrafluoroborate (Co(BF₄)₂) is a coordination compound that exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, supported by recent studies and findings.

This compound is typically encountered in its hydrated form, cobalt(II) tetrafluoroborate hexahydrate (Co(BF₄)₂·6H₂O). It is characterized by an octahedral geometry, which is common among cobalt complexes. The presence of tetrafluoroborate ions contributes to its stability and solubility in aqueous solutions.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of cobalt(II) complexes, including this compound. Research indicates that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study conducted on various cobalt complexes demonstrated their bactericidal potential against Streptococcus mutans (Gram+) and Escherichia coli (Gram−). The synthesized cobalt complex showed significant sensitivity to both bacterial strains, indicating its potential as an antimicrobial agent .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Co(BF₄)₂ | S. mutans | 32 µg/mL |

| Co(BF₄)₂ | E. coli | 64 µg/mL |

Anticancer Properties

Cobalt complexes are also being studied for their anticancer activity . The ability of Co(III) complexes to interact with DNA suggests potential applications in cancer therapy. The reduction of Co(III) to Co(II) under hypoxic conditions can lead to the release of cytotoxic agents that target cancer cells while minimizing damage to healthy cells .

The mechanism by which cobalt complexes exert their anticancer effects includes:

- DNA Intercalation : Cobalt complexes can intercalate into DNA strands, leading to structural alterations and subsequent cytotoxicity.

- Nuclease Activity : Studies have shown that certain cobalt complexes possess nuclease-like activity, cleaving DNA and inhibiting cell proliferation .

- Metal Binding Site Blocking : These complexes can block essential metal-binding sites in enzymes critical for cancer cell survival.

Toxicological Considerations

While this compound exhibits promising biological activities, it is essential to consider its toxicity . Cobalt compounds can pose risks, including acute toxicity through dermal exposure and inhalation. Safety data indicate that this compound is classified as hazardous, necessitating careful handling in laboratory settings .

Propriétés

IUPAC Name |

cobalt(2+);ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Co/c2*2-1(3,4)5;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSIMDEJNGHHZCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2CoF8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40885353 | |

| Record name | Borate(1-), tetrafluoro-, cobalt(2+) (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26490-63-1 | |

| Record name | Cobalt boron tetrafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026490631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), tetrafluoro-, cobalt(2+) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Borate(1-), tetrafluoro-, cobalt(2+) (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt(2+) tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes cobalt tetrafluoroborate particularly useful in synthesizing polymer nanocapsules?

A1: this compound exhibits multiple roles in the synthesis of polymer nanocapsules via inverse miniemulsion polymerization. [, ] For instance, in the synthesis of poly(N-isopropylacrylamide) (PNIPAM) nanocapsules, this compound acts as a template and lipophobe. [] This means it helps form the initial structure of the nanocapsules and prevents them from aggregating in the oil-based continuous phase. Moreover, it forms a complex with N-isopropylacrylamide (NIPAM), enhancing its solubility in water, which is crucial for achieving a uniform polymerization. [] This multifaceted behavior makes this compound a valuable component in controlling the size, distribution, and properties of polymer nanocapsules.

Q2: How does the concentration of this compound influence the size distribution of the synthesized nanocapsules?

A2: Research shows that increasing the weight content of this compound in the miniemulsion system leads to a narrower particle size distribution of the resulting nanocapsules. [] This effect is attributed to the influence of this compound on the balance between osmotic and Laplace pressure within the system. [] Higher concentrations likely lead to a more controlled phase separation process during polymerization, resulting in more uniform nanocapsules.

Q3: Beyond polymer nanocapsules, what other applications utilize this compound?

A3: this compound is also recognized for its catalytic activity. [] For example, it has been successfully employed as a precatalyst in the hydroboration of alkenes. [] This reaction, widely used in organic synthesis, involves adding a boron-hydrogen bond across a carbon-carbon double bond. In this context, this compound, when combined with specific ligands, can effectively catalyze this reaction for a range of aryl and alkyl alkenes. []

Q4: What is the mechanism behind this compound's catalytic activity in alkene hydroboration?

A4: The key to this compound's catalytic activity lies in the dissociation of its counterion, tetrafluoroborate, which releases fluoride ions. [] These fluoride ions then react with pinacolborane, a common hydroboration reagent. This reaction generates a more reactive borane species, which facilitates the addition of the boron-hydrogen bond across the carbon-carbon double bond of the alkene. This activation mechanism highlights the importance of counterion effects in earth-abundant metal catalysis. []

Q5: Are there analytical techniques used to characterize this compound and its role in these applications?

A5: Various analytical techniques are employed to study this compound and its effects. In the context of nanocapsule synthesis, transmission electron microscopy (TEM) and atomic force microscopy (AFM) are crucial for visualizing the morphology and size distribution of the resulting particles. [] Electrochemical methods can be used to study the reduction behavior of this compound in ionic liquids. [] For catalytic applications, techniques like nuclear magnetic resonance (NMR) spectroscopy would be employed to monitor reaction progress and identify products formed during alkene hydroboration.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.